molecular formula C13H11F B12413563 2-Fluoro-4-methylbiphenyl-d5

2-Fluoro-4-methylbiphenyl-d5

Cat. No.: B12413563
M. Wt: 191.25 g/mol
InChI Key: ISXHZIQXRZTNKT-VIQYUKPQSA-N
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Description

2-Fluoro-4-methylbiphenyl-d5 is a deuterated derivative of 2-fluoro-4-methylbiphenyl. This compound is often used in scientific research due to its unique properties, which include the presence of a fluorine atom and deuterium labeling. The deuterium atoms replace hydrogen atoms, making it useful in various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-fluoro-4-methylbiphenyl-d5 typically involves the following steps:

    Starting Material: The synthesis begins with 2-amino-4-methylbiphenyl.

    Fluorination: The amino group is replaced with a fluorine atom to form 2-fluoro-4-methylbiphenyl.

    Deuteration: The hydrogen atoms in the methyl group are replaced with deuterium atoms to obtain this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar steps but optimized for higher yields and purity. The process includes:

    Reactor Setup: Using specialized reactors to control temperature and pressure.

    Catalysts: Employing catalysts to enhance the reaction rate.

    Purification: Utilizing techniques such as distillation and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methylbiphenyl-d5 undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other substituents under specific conditions.

    Oxidation: The methyl group can be oxidized to form carboxylic acids.

    Reduction: The aromatic ring can be reduced under certain conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride and alkyl halides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas.

Major Products

    Substitution: Various substituted biphenyl derivatives.

    Oxidation: Carboxylic acids and aldehydes.

    Reduction: Reduced biphenyl compounds.

Scientific Research Applications

2-Fluoro-4-methylbiphenyl-d5 has several applications in scientific research:

    Chemistry: Used as a reference compound in NMR spectroscopy due to its deuterium labeling.

    Biology: Studied for its interactions with biological molecules.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-4-methylbiphenyl-d5 involves its interaction with molecular targets through its fluorine atom and aromatic structure. The deuterium atoms provide stability and allow for detailed analysis using NMR spectroscopy. The compound can interact with enzymes, receptors, and other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-methylphenol
  • 2-Fluoro-4-methylbiphenyl
  • 2-Fluoro-4-methylbenzene

Uniqueness

2-Fluoro-4-methylbiphenyl-d5 is unique due to its deuterium labeling, which enhances its stability and makes it particularly useful in NMR spectroscopy. This property distinguishes it from other similar compounds that do not have deuterium atoms.

Properties

Molecular Formula

C13H11F

Molecular Weight

191.25 g/mol

IUPAC Name

1,2,3,4,5-pentadeuterio-6-(2-fluoro-4-methylphenyl)benzene

InChI

InChI=1S/C13H11F/c1-10-7-8-12(13(14)9-10)11-5-3-2-4-6-11/h2-9H,1H3/i2D,3D,4D,5D,6D

InChI Key

ISXHZIQXRZTNKT-VIQYUKPQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C=C(C=C2)C)F)[2H])[2H]

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=CC=C2)F

Origin of Product

United States

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